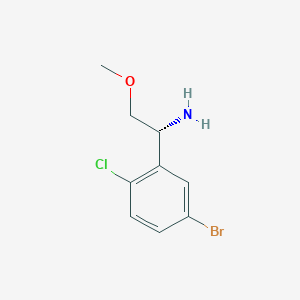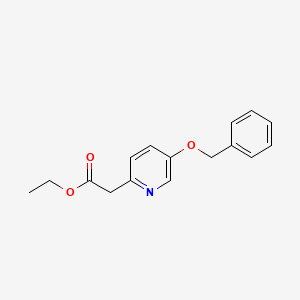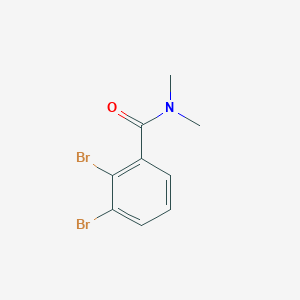
(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine is a chemical compound that belongs to the class of pyridylamines. These compounds are often used in various chemical and biological applications due to their unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine typically involves the reaction of a pyridine derivative with an appropriate amine. The reaction conditions may include:
Reagents: Pyridine derivative, amine, catalysts.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Industrial Production: Industrial methods may involve continuous flow reactors and optimized conditions to maximize yield and purity.
化学反应分析
Types of Reactions
(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl oxides, while substitution reactions may introduce various functional groups.
科学研究应用
(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways: The compound may modulate specific biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine: can be compared with other pyridylamines, such as:
Uniqueness
Structural Features: The presence of the dichloro groups and the specific stereochemistry.
Reactivity: Unique reactivity patterns compared to other pyridylamines.
属性
分子式 |
C7H8Cl2N2 |
|---|---|
分子量 |
191.05 g/mol |
IUPAC 名称 |
(1R)-1-(3,5-dichloropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3/t4-/m1/s1 |
InChI 键 |
IEIMANXIFJWWFP-SCSAIBSYSA-N |
手性 SMILES |
C[C@H](C1=C(C=C(C=N1)Cl)Cl)N |
规范 SMILES |
CC(C1=C(C=C(C=N1)Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13040392.png)

![(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040403.png)

![(1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13040415.png)

![1-[4-(Trifluoromethyl)phenyl]-2-hexanone](/img/structure/B13040437.png)

![N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride](/img/structure/B13040441.png)


![Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate](/img/structure/B13040448.png)


